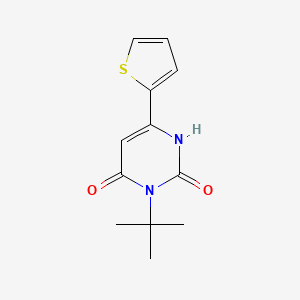
3-Tert-butyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Tert-butyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (3TBT) is an organic compound with a wide range of applications in scientific research. It is a versatile and potent compound that has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to 3-Tert-butyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione highlights their synthesis and potential applications. One study describes the efficient synthesis of 6-(thiophen-2-yl)-4,5-dihydropyrimidin-2(1H)-one derivatives under various conditions, demonstrating the compound's versatile reactivity and potential for further chemical modifications (Liang-ce et al., 2016). This research provides a foundation for exploring the compound's applications in more specialized fields, such as materials science or pharmacology.
Biological Activities
Another aspect of research focuses on the biological activities of related compounds. For instance, novel synthesis methods have led to dihydropyrimidine-2,4(1H,3H)-dione derivatives with preliminary in vitro cytotoxic evaluation, indicating potential for cancer research (Udayakumar et al., 2017). These findings suggest that derivatives of 3-Tert-butyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione could be explored for their anticancer properties.
Materials Science Applications
In materials science, derivatives of the compound have been utilized in the development of high-performance organic solar cells and lithium-ion batteries. One study designed an H-shaped, small molecular non-fullerene electron acceptor based on diketopyrrolopyrrole, showing promise in solar cell efficiency (Gupta et al., 2017). Another innovative approach involved synthesizing thiophene-diketopyrrolopyrrole-based molecules for use in graphene aerogels as anode materials for lithium-ion batteries, demonstrating significant improvements in battery performance (Hou et al., 2021).
properties
IUPAC Name |
3-tert-butyl-6-thiophen-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)14-10(15)7-8(13-11(14)16)9-5-4-6-17-9/h4-7H,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQANXAWSFASQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(NC1=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491620.png)
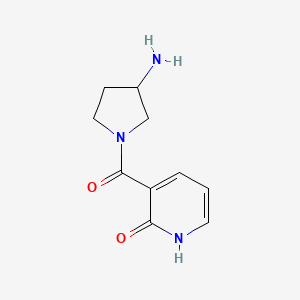


![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1491624.png)
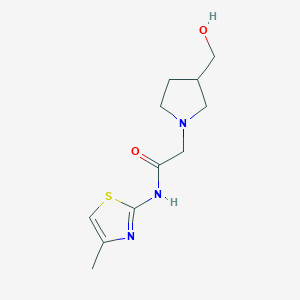
![2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B1491627.png)
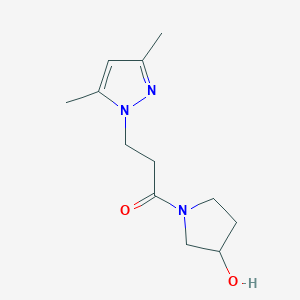

![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491634.png)

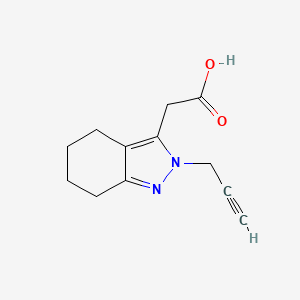
![6-(tert-butyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491642.png)
![6-cyclohexyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491643.png)